Benzoic acid, 2-benzoyl-5-ethyl-
Description
Contextualization within Aromatic Carboxylic Acid Chemistry
Aromatic carboxylic acids are a fundamental class of organic compounds characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. google.comchemicalbook.com The parent compound, benzoic acid, is a simple yet versatile molecule with a long history in chemical synthesis and industrial applications, including as a food preservative and a precursor for the synthesis of many other organic compounds. nist.govnih.gov The acidity and reactivity of the carboxyl group, combined with the stability and substitution possibilities of the aromatic ring, make these compounds cornerstones of organic chemistry. chemicalbook.com
The introduction of substituents onto the aromatic ring can significantly modify the electronic and steric properties of the molecule, thereby influencing its acidity, reactivity, and physical characteristics. Benzoic acid, 2-benzoyl-5-ethyl- is an example of a polysubstituted aromatic carboxylic acid, where the interplay between the electron-withdrawing benzoyl group and the electron-donating ethyl group, along with their specific positions on the benzene (B151609) ring, dictates its unique chemical behavior.
Structural Features and Chemical Significance of the Benzoyl and Ethyl Moieties
The structure of Benzoic acid, 2-benzoyl-5-ethyl- incorporates two key functional groups that impart specific characteristics to the molecule.
The ethyl group (-CH₂CH₃) is a simple alkyl substituent. As an alkyl group, it is generally considered to be electron-donating through an inductive effect. nih.gov This electron-donating nature can subtly influence the electronic environment of the aromatic ring. The ethyl group also contributes to the lipophilicity of the molecule.
The relative positioning of the benzoyl group at the 2-position and the ethyl group at the 5-position on the benzoic acid ring is crucial. The ortho-benzoyl group can participate in intramolecular interactions, such as hydrogen bonding with the carboxylic acid proton, which can affect its acidity and conformation. The para-position of the ethyl group relative to the benzoyl group means its electronic influence will be transmitted across the aromatic system.
Current Research Landscape and Gaps in Understanding for Benzoic Acid, 2-benzoyl-5-ethyl-
A review of the current scientific literature reveals that while there is extensive research on benzoic acid and its various derivatives, specific studies focusing exclusively on Benzoic acid, 2-benzoyl-5-ethyl- are limited. Much of the available information is on related isomers, such as 2-(4'-ethylbenzoyl)benzoic acid, for which synthetic methods have been patented. sigmaaldrich.com The synthesis of such compounds is often achieved through a Friedel-Crafts acylation reaction. chemicalbook.com
The primary research gap is the lack of specific experimental data for Benzoic acid, 2-benzoyl-5-ethyl-. This includes its detailed physicochemical properties, spectroscopic characterization (NMR, IR, Mass Spectrometry), and X-ray crystallographic data, which would provide definitive insights into its three-dimensional structure and intermolecular interactions. Furthermore, dedicated studies on its reactivity, potential biological activities, and applications are yet to be extensively reported. While research on substituted 2-benzoylbenzoic acids as intermediates for dyes and functional materials exists, the specific role of the 5-ethyl substituent has not been a focus. google.com
Interdisciplinary Relevance and Potential Contributions to Chemical Science
Despite the limited direct research, the structural motifs within Benzoic acid, 2-benzoyl-5-ethyl- suggest its potential relevance in several interdisciplinary fields.
Medicinal Chemistry: Substituted benzoic acid derivatives have been explored for a wide range of biological activities. For instance, derivatives of 2,5-substituted benzoic acids have been investigated as dual inhibitors of anti-apoptotic proteins, which are important targets in cancer therapy. nih.gov The specific substitution pattern in Benzoic acid, 2-benzoyl-5-ethyl- could be explored for similar or novel therapeutic applications. Additionally, other substituted benzoylbenzoic acids have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov
Materials Science: 2-Benzoylbenzoic acid and its derivatives are known to be useful as photoinitiators in polymer chemistry. cymitquimica.com The ethyl substituent in Benzoic acid, 2-benzoyl-5-ethyl- could modulate its solubility and compatibility with different polymer matrices, potentially leading to the development of new photocurable materials.
Synthetic Chemistry: As a complex substituted aromatic carboxylic acid, Benzoic acid, 2-benzoyl-5-ethyl- can serve as a valuable building block for the synthesis of more intricate molecules, such as specialized dyes or functional polymers. The presence of multiple reactive sites allows for a variety of chemical transformations.
Data Tables
Due to the scarcity of direct experimental data for Benzoic acid, 2-benzoyl-5-ethyl-, the following tables provide data for the parent compound, 2-benzoylbenzoic acid, and a related isomer, 4-ethylbenzoic acid, for comparative purposes.
Table 1: Physicochemical Properties of Related Compounds
| Property | 2-Benzoylbenzoic Acid | 4-Ethylbenzoic Acid |
| CAS Number | 85-52-9 sigmaaldrich.com | 619-64-7 |
| Molecular Formula | C₁₄H₁₀O₃ sigmaaldrich.com | C₉H₁₀O₂ |
| Molecular Weight | 226.23 g/mol sigmaaldrich.com | 150.17 g/mol |
| Melting Point | 126-129 °C sigmaaldrich.com | 112-113 °C |
| Boiling Point | 257-265 °C sigmaaldrich.com | 270.3 °C |
| Appearance | White to off-white crystalline solid cymitquimica.com | White crystalline substance |
Data for 4-Ethylbenzoic acid sourced from various chemical suppliers.
Table 2: Spectroscopic Data of 2-Benzoylbenzoic Acid
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.05 (d, 1H), 7.70 (d, 2H), 7.64 (t, 1H), 7.54 (t, 1H), 7.39 (d, 1H), 7.36 (t, 2H) chemicalbook.com |
| IR (Gas Phase) | Major peaks at approximately 1700 cm⁻¹ (C=O, ketone), 1760 cm⁻¹ (C=O, carboxylic acid), 3000-3300 cm⁻¹ (O-H, carboxylic acid) nist.govnist.gov |
| Mass Spectrum (EI) | Molecular Ion (m/z): 226 chemicalbook.com |
Structure
2D Structure
Properties
CAS No. |
60270-84-0 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-benzoyl-5-ethylbenzoic acid |
InChI |
InChI=1S/C16H14O3/c1-2-11-8-9-13(14(10-11)16(18)19)15(17)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
NWPAKHVMGCSGID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzoic Acid, 2 Benzoyl 5 Ethyl and Its Precursors
Strategic Retrosynthesis and Fragment Coupling Approaches
A retrosynthetic analysis of Benzoic acid, 2-benzoyl-5-ethyl- reveals several potential bond disconnections, leading to different synthetic strategies. The most logical disconnections are at the carbon-carbonyl bond of the benzoyl group, suggesting a Friedel-Crafts acylation or a metal-catalyzed cross-coupling reaction.
Primary Retrosynthetic Pathways:
Pathway A (Friedel-Crafts Acylation): This pathway involves the disconnection of the bond between the benzoic acid ring and the benzoyl carbonyl group. This leads to two potential precursor pairs:
4-Ethylphthalic anhydride (B1165640) and Benzene (B151609): This approach offers regiochemical control as the substitution pattern is pre-determined in the phthalic anhydride derivative.
Phthalic anhydride and Ethylbenzene (B125841): This is a more direct approach, but the ethyl group's ortho-, para-directing nature would likely lead to a mixture of the desired 5-ethyl isomer and the 4-ethyl isomer, necessitating chromatographic separation. beilstein-journals.org
Pathway B (Transition Metal-Catalyzed Cross-Coupling): This modern approach also disconnects at the same carbon-carbonyl bond but envisions a palladium-catalyzed coupling. The precursors would be a halogenated benzoic acid derivative (e.g., a 2-bromo-5-ethylbenzoic acid ester) and a benzoyl source (like benzoyl chloride) or an arylboronic acid. oup.comoup.comnih.gov
These retrosynthetic strategies form the basis for the synthetic methodologies discussed in the following sections.
Catalytic Synthesis Protocols
The synthesis of Benzoic acid, 2-benzoyl-5-ethyl- can be achieved through various catalytic protocols, each with its own set of advantages and challenges.
Modern organic synthesis often employs transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, to form carbon-carbon bonds with high efficiency and selectivity. For the synthesis of Benzoic acid, 2-benzoyl-5-ethyl-, a hypothetical palladium-catalyzed approach could offer a more controlled alternative to classical Friedel-Crafts reactions.
One potential strategy is a Suzuki-Miyaura or similar cross-coupling reaction. This would involve the coupling of a protected 2-halo-5-ethylbenzoic acid with phenylboronic acid, followed by a carbonylation step, or the direct coupling with a benzoyl derivative. The use of bulky phosphine (B1218219) ligands such as P(t-Bu)3 and PCy3 has been shown to be effective in the coupling of aryl chlorides. nih.gov
Table 1: Proposed Transition Metal-Catalyzed Synthesis
| Reaction Type | Aryl Substrate | Coupling Partner | Catalyst/Ligand | Potential Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Methyl 2-bromo-5-ethylbenzoate | Phenylboronic acid | Pd(PPh3)4 or Pd(OAc)2/SPhos | High functional group tolerance, milder conditions. |
| Hiyama Coupling | Methyl 2-bromo-5-ethylbenzoate | Phenyltrifluorosilane | PdCl2(dppf) | Use of readily available organosilicon reagents. oup.comoup.comelsevierpure.com |
| Stille Coupling | Benzoyl chloride | 1-Tributylstannyl-4-ethylbenzene | Pd(PPh3)4 | Effective for coupling with acid chlorides. nih.gov |
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthesis, often providing a greener alternative to metal-based catalysts. acs.orgrsc.org While less documented for direct diaryl ketone synthesis of this nature, organocatalysts could be employed in the synthesis of precursors. For instance, an organocatalytic Friedel-Crafts alkylation could be envisioned for the synthesis of ethylbenzene or its derivatives. Chiral organocatalysts could also be used to introduce stereocenters if required in more complex analogues.
The Friedel-Crafts acylation is the most direct and historically significant method for synthesizing aryl ketones. ucalgary.capw.livemasterorganicchemistry.com For Benzoic acid, 2-benzoyl-5-ethyl-, this can be approached in two primary ways.
Route A: 4-Ethylphthalic Anhydride and Benzene
This is a regioselective approach where 4-ethylphthalic anhydride is acylated with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org The anhydride itself can be synthesized from 4-ethyl-o-xylene through oxidation. The reaction mechanism involves the formation of an acylium ion, which then undergoes electrophilic aromatic substitution on the benzene ring. ucalgary.capw.liveyoutube.com
Route B: Phthalic Anhydride and Ethylbenzene
A more straightforward, but less selective, method is the acylation of ethylbenzene with phthalic anhydride. wikipedia.org The ethyl group is an activating, ortho-, para-director, meaning the acylation will occur at the positions ortho and para to the ethyl group. This results in a mixture of 2-benzoyl-4-ethylbenzoic acid and the desired 2-benzoyl-5-ethylbenzoic acid. These isomers would then need to be separated, typically by fractional crystallization or chromatography. The reaction is generally carried out using a stoichiometric amount of AlCl₃. masterorganicchemistry.comwikipedia.org
Table 2: Comparison of Friedel-Crafts Acylation Routes
| Route | Reactants | Catalyst | Selectivity | Key Considerations |
|---|---|---|---|---|
| A | 4-Ethylphthalic anhydride + Benzene | AlCl₃ | Highly Regioselective | Requires prior synthesis of the substituted anhydride. |
| B | Phthalic anhydride + Ethylbenzene | AlCl₃ | Mixture of Isomers | Requires separation of the final products. |
Green Chemistry Principles in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. This involves the use of less hazardous reagents and solvents, and the development of catalytic and energy-efficient methods.
A significant advancement in green chemistry is the development of solvent-free or solvent-minimized reaction conditions. For the Friedel-Crafts acylation, several greener alternatives to traditional methods using chlorinated solvents have been reported.
Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as zeolites or metal oxides, can be used in place of stoichiometric Lewis acids like AlCl₃. researchgate.netepa.gov These catalysts are often reusable, reduce waste, and can be used under solvent-free conditions. For example, zinc oxide (ZnO) has been shown to be an effective catalyst for Friedel-Crafts acylation at room temperature under solvent-free conditions.
Mechanochemistry: Ball milling has been successfully employed for Friedel-Crafts acylations. beilstein-journals.org This technique involves the grinding of solid reactants together, often in the absence of any solvent, providing the necessary energy for the reaction to occur. A mixture of the aromatic substrate, phthalic anhydride, and AlCl₃ can be milled to produce the desired product. beilstein-journals.org
Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst in Friedel-Crafts acylations, often allowing for easier product separation and catalyst recycling. beilstein-journals.org
Table 3: Green Synthetic Approaches
| Methodology | Catalyst/Conditions | Key Advantages |
|---|---|---|
| Solid Acid Catalysis | Zeolites, ZnO, Activated Hematite | Reusable catalyst, reduced waste, often solvent-free. researchgate.netepa.gov |
| Mechanochemistry | Ball Milling | Solvent-free, energy efficient. beilstein-journals.org |
| Ionic Liquids | e.g., [bmim]Cl·AlCl₃ | Acts as both solvent and catalyst, potential for recycling. beilstein-journals.org |
Atom Economy and Reaction Efficiency Considerations
A central principle in modern green chemistry is atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comwikipedia.org A high atom economy signifies a more sustainable process with minimal waste generation. jocpr.com The classical and most direct synthesis of 2-benzoylbenzoic acid derivatives is the Friedel-Crafts acylation. In the case of Benzoic acid, 2-benzoyl-5-ethyl-, this would involve the reaction of phthalic anhydride with ethylbenzene.
This reaction is typically catalyzed by a Lewis acid, most commonly aluminum trichloride (B1173362) (AlCl₃), which is used in stoichiometric amounts. patsnap.com While effective, this method suffers from poor atom economy. The AlCl₃ forms a complex with the product and must be quenched with a large volume of water during workup, generating significant aqueous waste containing aluminum salts, which presents environmental and cost challenges related to disposal and treatment. patsnap.com
The atom economy for this reaction is significantly less than 100% because the aluminum trichloride catalyst and the water used in hydrolysis are not incorporated into the final product. The ideal reaction would maximize the incorporation of atoms from ethylbenzene and phthalic anhydride into the target molecule. acs.org
Table 1: Atom Economy Calculation for the Synthesis of Benzoic acid, 2-benzoyl-5-ethyl- via Friedel-Crafts Acylation
| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) |
| Ethylbenzene | 106.17 | Benzoic acid, 2-benzoyl-5-ethyl- | 254.28 |
| Phthalic Anhydride | 148.12 | ||
| Total Reactant Mass | 254.29 | Total Product Mass | 254.28 |
| Atom Economy (%) | \multicolumn{3}{l | }{ (254.28 / 254.29) * 100 ≈ ~100% (Theoretical) } |
Note: The theoretical calculation above only considers the reactants that form the product. In practice, the use of stoichiometric reagents like AlCl₃ drastically reduces the practical atom economy and generates significant waste.
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, or continuous processing, offers a promising alternative to traditional batch synthesis, particularly for improving safety, efficiency, and scalability. beilstein-journals.org In a flow process, reactants are continuously pumped through a reactor, where they mix and react. The product stream exits the reactor continuously and can be collected or directed into a subsequent purification step. beilstein-journals.org
For the synthesis of Benzoic acid, 2-benzoyl-5-ethyl-, a flow chemistry approach could address several limitations of the batch Friedel-Crafts acylation. beilstein-journals.org Key advantages include:
Enhanced Safety: The small internal volume of microreactors or tube reactors minimizes the amount of hazardous material present at any given time. The superior heat transfer capabilities of these systems allow for better temperature control of highly exothermic reactions, reducing the risk of thermal runaways. beilstein-journals.org
Improved Efficiency and Yield: The high surface-area-to-volume ratio in flow reactors enhances mass and heat transfer, often leading to significantly faster reaction times and higher yields compared to batch processes. beilstein-journals.org
Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up a batch reactor. beilstein-journals.org
Integration of Solid Catalysts: Flow reactors are ideally suited for use with packed-bed catalysts. A solid acid catalyst could be packed into a column (reactor), and the reactant solution flowed through it. This simplifies catalyst separation and reuse, moving towards a more sustainable and cost-effective continuous manufacturing process. beilstein-journals.org
A hypothetical flow synthesis of Benzoic acid, 2-benzoyl-5-ethyl- could involve pumping a solution of phthalic anhydride and ethylbenzene through a heated column packed with a solid acid catalyst. The output stream would then be subjected to an in-line purification process, potentially involving liquid-liquid extraction or crystallization, to continuously isolate the pure product.
Elucidation of Reaction Mechanisms and Pathways Involving Benzoic Acid, 2 Benzoyl 5 Ethyl
Mechanistic Investigations of Formation Reactions
The formation of Benzoic acid, 2-benzoyl-5-ethyl- is primarily achieved through a Friedel-Crafts acylation reaction. This class of reactions is fundamental in organic chemistry for the formation of carbon-carbon bonds, involving an electrophilic aromatic substitution.
Detailed Steps of Acylation and Alkylation
The synthesis of the target molecule involves the acylation of ethylbenzene (B125841) with phthalic anhydride (B1165640). The mechanism proceeds through the following key steps:
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃), reacts with phthalic anhydride to form a highly electrophilic acylium ion intermediate. masterorganicchemistry.com This is the rate-determining step of the reaction. masterorganicchemistry.com
Electrophilic Attack: The electron-rich aromatic ring of ethylbenzene acts as a nucleophile, attacking the acylium ion. byjus.com This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a cyclohexadienyl cation or arenium ion. masterorganicchemistry.combyjus.com
Deprotonation: A weak base, such as the AlCl₄⁻ complex formed in the initial step, removes a proton from the carbon atom bearing the new acyl group. byjus.com This step restores the aromaticity of the ring, yielding the final product, 2-(carboxybenzoyl)-5-ethylbenzene, which is a tautomer of Benzoic acid, 2-benzoyl-5-ethyl-. byjus.com
While the primary reaction is an acylation, the starting material, ethylbenzene, is itself formed via a Friedel-Crafts alkylation of benzene (B151609). In this preceding reaction, an ethyl group is introduced onto the benzene ring. byjus.com It is important to note that Friedel-Crafts alkylations are prone to issues such as polyalkylation and carbocation rearrangements, though the latter is not a concern with the ethyl group. masterorganicchemistry.comyoutube.com
Role of Catalysts and Reaction Intermediates
Catalysts are crucial for the formation of Benzoic acid, 2-benzoyl-5-ethyl-. Lewis acids like aluminum trichloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly employed to activate the acylating agent (phthalic anhydride). masterorganicchemistry.comgoogle.com The catalyst polarizes the carbon-oxygen bond of the anhydride, making the carbonyl carbon more electrophilic and facilitating the attack by the aromatic ring. masterorganicchemistry.com
The primary reaction intermediate is the acylium ion (R-C≡O⁺). This species is resonance-stabilized, which prevents the rearrangements that are often observed with carbocations in Friedel-Crafts alkylations. masterorganicchemistry.comyoutube.com Another key intermediate is the cyclohexadienyl cation, which is stabilized by the delocalization of the positive charge across the ring. masterorganicchemistry.combyjus.com
Alternative catalysts and reaction media, such as polyphosphoric acid, have also been investigated for similar cyclodehydration reactions. open.ac.uk These can offer advantages in terms of reducing side reactions and simplifying product work-up. open.ac.uk
Reactivity Profiles and Transformational Pathways
The reactivity of Benzoic acid, 2-benzoyl-5-ethyl- is dictated by the interplay of its functional groups: the carboxylic acid, the ketone, and the two phenyl rings.
Electrophilic Aromatic Substitution Dynamics on the Phenyl Rings
Both phenyl rings in the molecule can undergo electrophilic aromatic substitution, but their reactivity is influenced by the existing substituents.
The Phenyl Ring Bearing the Carboxyl and Benzoyl Groups: The carboxylic acid and the benzoyl group are both deactivating, electron-withdrawing groups. uci.edu They direct incoming electrophiles to the meta position. uci.edu The ethyl group is an activating, ortho-, para- directing group. uci.edu Therefore, the position of further substitution on this ring will be a result of the combined directing effects of these three groups. The activating effect of the ethyl group will compete with the deactivating effects of the other two substituents. youtube.com
The Phenyl Ring of the Benzoyl Group: This ring is deactivated by the carbonyl group, which is a meta-director. uci.edu Therefore, electrophilic substitution on this ring will predominantly occur at the meta position relative to the carbonyl linker.
Interactive Data Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -COOH (Carboxyl) | Electron-withdrawing | Deactivating | meta |
| -C=O (Carbonyl) | Electron-withdrawing | Deactivating | meta |
| -CH₂CH₃ (Ethyl) | Electron-donating | Activating | ortho, para |
Nucleophilic Additions and Substitutions at the Carboxyl and Carbonyl Centers
The carboxylic acid and carbonyl groups are susceptible to nucleophilic attack.
Carboxyl Group: The carboxylic acid can be converted to a variety of derivatives. For instance, it can be esterified by reaction with an alcohol in the presence of an acid catalyst. It can also be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). website-files.com The carboxyl group can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Carbonyl Group: The ketone carbonyl is susceptible to nucleophilic addition. For example, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. google.com The Clemmensen and Wolff-Kishner reductions can be employed to reduce the ketone to a methylene (B1212753) group (-CH₂-). youtube.com
Radical Reactions and Photoinduced Transformations
Benzophenone (B1666685) and its derivatives are well-known for their photochemical reactivity. nih.gov Upon absorption of UV light, the benzophenone moiety in Benzoic acid, 2-benzoyl-5-ethyl- can be excited to a singlet state, which then undergoes intersystem crossing to a more stable triplet state. hilarispublisher.com This triplet diradical is a powerful hydrogen atom abstractor. gordon.eduacs.org
In the presence of a suitable hydrogen donor, such as an alcohol, the excited benzophenone moiety can abstract a hydrogen atom, leading to the formation of a ketyl radical. gordon.edu Two ketyl radicals can then dimerize to form a pinacol. This photoreduction process is a classic example of a photoinduced transformation. hilarispublisher.com The efficiency and pathway of these photochemical reactions can be influenced by the solvent environment. nih.govacs.org
Kinetic and Thermodynamic Studies
The rates and equilibria of reactions involving Benzoic acid, 2-benzoyl-5-ethyl- are dictated by fundamental kinetic and thermodynamic principles. Investigations into analogous systems provide a framework for understanding these aspects.
Reaction Rate Determination and Activation Energy Analysis
The determination of reaction rates and activation energies is crucial for predicting how quickly a reaction will proceed and its sensitivity to temperature changes. For instance, studies on the esterification of benzoic acid with various alcohols, a reaction type highly relevant to the carboxyl group of Benzoic acid, 2-benzoyl-5-ethyl-, have been conducted.
One such study on the esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, demonstrated that the reaction follows first-order kinetics with respect to benzoic acid. researchgate.netdnu.dp.ua The activation energies for the forward and reverse reactions were determined to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. researchgate.netdnu.dp.ua This suggests a moderately temperature-sensitive reaction rate.
Table 1: Kinetic Parameters for the Esterification of Benzoic Acid with 1-Butyl Alcohol
| Parameter | Value |
| Forward Activation Energy (Ea,forward) | 58.40 kJ·mol⁻¹ |
| Reverse Activation Energy (Ea,reverse) | 57.70 kJ·mol⁻¹ |
| Order of Reaction (with respect to Benzoic Acid) | 1 |
Note: Data is for the esterification of benzoic acid with 1-butyl alcohol and serves as an illustrative example.
These findings allow for the calculation of reaction rate constants at different temperatures using the Arrhenius equation, a fundamental tool in chemical kinetics. For Benzoic acid, 2-benzoyl-5-ethyl-, similar kinetic behavior in esterification reactions can be anticipated, although the presence of the 2-benzoyl and 5-ethyl substituents will likely introduce steric and electronic effects that could modify the reaction rates and activation energies.
Equilibrium Considerations in Reversible Processes
Many reactions involving carboxylic acids, such as esterification, are reversible. The position of the equilibrium is a key thermodynamic consideration, determining the maximum possible yield of the product. The equilibrium constant (K) is related to the change in Gibbs free energy (ΔG) for the reaction.
In the context of the esterification of benzoic acid with 1-butyl alcohol, the process is based on an equilibrium reaction. researchgate.net The thermal effect of this reaction was found to be 622 J·mol⁻¹. researchgate.netdnu.dp.ua Studies on the solubility and dissolution of benzoic acid and its derivatives in various solvents also provide valuable thermodynamic data. jbiochemtech.commdpi.comresearchgate.net For example, the solubility of benzoic acid increases with temperature, indicating an endothermic dissolution process. mdpi.com
The thermodynamic parameters of solvation, including Gibbs energy, enthalpy, and entropy, have been evaluated for benzoic acid and some of its derivatives in binary mixtures of ethanol (B145695) and water. jbiochemtech.comresearchgate.net These studies show that the solvation behavior is influenced by the solvent composition and temperature. jbiochemtech.com For Benzoic acid, 2-benzoyl-5-ethyl-, the bulky benzoyl group and the ethyl group would influence its solubility and the thermodynamics of its reactions in a similar fashion, affecting the equilibrium position of reversible processes.
Computational Mechanistic Studies
Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental methods alone. While specific computational studies on Benzoic acid, 2-benzoyl-5-ethyl- are not readily found, research on related molecules provides a template for understanding its behavior.
Theoretical calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the elucidation of detailed reaction pathways. For example, mechanistic studies on the oxidation of benzyl (B1604629) alcohol to benzoic acid have utilized computational approaches to understand the reaction intermediates and transition states. researchgate.net
Furthermore, computational models can predict the structural and electronic properties of molecules, which in turn influence their reactivity. For instance, a study on 4-(2-Benzoyl-ethyl)benzoic acid revealed that the two aromatic rings are twisted with respect to one another, a conformational aspect that would certainly influence its reactivity and intermolecular interactions. nih.gov Similar computational analysis of Benzoic acid, 2-benzoyl-5-ethyl- would be invaluable in predicting its preferred conformations and how they affect the accessibility of the reactive carboxyl and carbonyl groups. The synthesis of derivatives like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has also been studied, providing insights into the reaction mechanisms of related benzoyl compounds. acs.org
Advanced Spectroscopic and Crystallographic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as Benzoic acid, 2-benzoyl-5-ethyl-, a combination of one-dimensional and multi-dimensional NMR experiments would be required for a complete structural assignment.
Multi-dimensional NMR for Comprehensive Structural Assignment (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR techniques are crucial for elucidating the complex spin systems present in substituted aromatic compounds. sigmaaldrich.comchemrj.orgsemanticscholar.org
Correlation SpectroscopY (COSY): This experiment would reveal the proton-proton (¹H-¹H) coupling networks within the molecule. For Benzoic acid, 2-benzoyl-5-ethyl-, COSY would be expected to show correlations between the protons of the ethyl group (the methylene (B1212753) and methyl protons) and within the two aromatic rings. The protons on the 5-ethyl-substituted ring would show a distinct coupling pattern, allowing for their differentiation from the protons of the 2-benzoyl group. epa.gov
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded carbon-hydrogen pairs. chemrj.orgepa.gov This would allow for the assignment of the protonated carbons in the molecule. For instance, the methylene and methyl carbons of the ethyl group would be identified, as well as the CH carbons of the aromatic rings.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is arguably the most powerful tool for piecing together the complete carbon skeleton, as it shows correlations between protons and carbons that are two or three bonds away. chemrj.orgnist.gov For the target molecule, key HMBC correlations would be expected between:
The protons of the ethyl group and the carbons of the benzoic acid ring.
The protons of the benzoyl ring and the carbonyl carbon of the benzoyl group.
The protons of the benzoic acid ring and the carboxylic acid carbon, as well as the carbonyl carbon of the benzoyl group.
Nuclear Overhauser Effect SpectroscopY (NOESY): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. sigmaaldrich.com This would be particularly useful in confirming the ortho substitution pattern of the benzoyl group relative to the carboxylic acid. NOESY correlations would be expected between the protons on the benzoyl ring and the proton at the 3-position of the benzoic acid ring.
A hypothetical ¹H and ¹³C NMR data table based on related structures is presented below.
| Hypothetical NMR Data for Benzoic acid, 2-benzoyl-5-ethyl- |
| ¹H NMR (ppm) |
| ~1.2 (t, 3H, CH₃ of ethyl) |
| ~2.7 (q, 2H, CH₂ of ethyl) |
| 7.2-8.2 (m, 8H, Ar-H) |
| ~10-12 (br s, 1H, COOH) |
| ¹³C NMR (ppm) |
| ~15 (CH₃ of ethyl) |
| ~29 (CH₂ of ethyl) |
| 125-145 (Ar-C) |
| ~168 (COOH) |
| ~197 (C=O of benzoyl) |
Solid-State NMR for Polymorphic and Amorphous Forms
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of solid materials, including crystalline polymorphs and amorphous forms. As polymorphism is common in drug substances, ssNMR could be used to identify and differentiate between potential crystalline forms of Benzoic acid, 2-benzoyl-5-ethyl-. nist.gov This technique provides information on the local environment of each nucleus, which can differ between polymorphs due to variations in molecular packing and intermolecular interactions.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.
Fragmentation Pathway Analysis for Structural Confirmation
In addition to providing the molecular weight, mass spectrometry can be used to confirm the structure of a compound through analysis of its fragmentation pattern. For Benzoic acid, 2-benzoyl-5-ethyl-, characteristic fragmentation pathways would be expected. For example, in the mass spectrum of the related compound 2-benzoylbenzoic acid, a prominent peak is observed for the benzoyl cation. nih.gov A similar fragmentation would be expected for the target molecule.
A hypothetical fragmentation pattern is outlined in the table below.
| Hypothetical Mass Spectrometry Fragmentation Data |
| m/z |
| [M]+ |
| [M - OH]+ |
| [M - COOH]+ |
| [Ph-CO]+ |
Isotopic Pattern Interpretation
The high resolution of HRMS allows for the observation of isotopic patterns. The relative abundances of the isotopes of carbon (¹³C) and oxygen (¹⁸O) in the molecular ion peak and its fragments would be consistent with the elemental formula of Benzoic acid, 2-benzoyl-5-ethyl- (C₁₆H₁₄O₃).
X-ray Diffraction (XRD)
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nist.gov Single-crystal X-ray diffraction, if a suitable crystal could be grown, would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding and π-stacking, that dictate the crystal packing. Powder X-ray diffraction (PXRD) would serve as a fingerprint for a specific crystalline form and could be used to identify different polymorphs or to assess the crystallinity of a bulk sample. nist.gov
Single Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation
Single crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the absolute molecular structure of a crystalline compound. If a suitable single crystal of Benzoic acid, 2-benzoyl-5-ethyl- were obtained, SC-XRD analysis would yield precise coordinates of each atom in the crystal lattice.
Table 1: Illustrative Crystallographic Data derivable from SC-XRD This table presents hypothetical data points that would be determined for Benzoic acid, 2-benzoyl-5-ethyl- upon successful single crystal X-ray analysis.
| Parameter | Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| a, b, c (Å) | Unit cell dimensions |
| α, β, γ (°) | Unit cell angles |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| C(carboxyl)-O(H) Bond Length | ~1.30-1.34 Å |
| C(carboxyl)=O Bond Length | ~1.21-1.25 Å |
| C(benzoyl)=O Bond Length | ~1.22 Å |
| Phenyl-CO-Phenyl Dihedral Angle | 45-60° |
| Hydrogen Bonding | O-H···O intermolecular and/or intramolecular |
Powder X-ray Diffraction for Phase Identification and Crystalline Properties
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. units.it It is used to identify the crystalline phase of a sample and can be used to distinguish between different polymorphs (crystal forms) of the same compound. Each polymorph gives a unique PXRD pattern, which serves as a fingerprint for that specific form. nih.gov
For Benzoic acid, 2-benzoyl-5-ethyl-, a PXRD pattern would consist of a series of diffraction peaks at specific angles (2θ) corresponding to the crystalline lattice planes. The pattern could be used for routine identification and quality control. Furthermore, variable-temperature PXRD could be employed to study potential phase transitions or solid-state reactions upon heating. nih.gov While the United States Pharmacopeia (USP) once had strict criteria for matching relative intensities for identity confirmation, it is now acknowledged that intensities can vary considerably, making the peak positions the most critical data for identification. units.it
Table 2: Representative Powder X-ray Diffraction (PXRD) Peak List This table provides a hypothetical example of the most intense peaks in a PXRD pattern for a crystalline form of Benzoic acid, 2-benzoyl-5-ethyl-, for illustrative purposes.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 6.8 | 13.0 | 45 |
| 13.5 | 6.6 | 100 |
| 17.2 | 5.2 | 80 |
| 24.1 | 3.7 | 65 |
| 25.5 | 3.5 | 90 |
| 27.2 | 3.3 | 75 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.net
The IR spectrum of Benzoic acid, 2-benzoyl-5-ethyl- is expected to show several key absorption bands. A very broad band would appear in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. docbrown.infocore.ac.uk Two distinct carbonyl (C=O) stretching bands would be prominent: one for the carboxylic acid (around 1700-1720 cm⁻¹) and another for the benzoyl ketone (around 1660-1670 cm⁻¹). The difference in position is due to the different electronic environments. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, while aliphatic C-H stretching from the ethyl group would be found just below 3000 cm⁻¹. The region from 400 to 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of vibrations unique to the molecule. docbrown.info
Raman spectroscopy provides complementary information. Aromatic ring vibrations and the symmetric C=O stretches are typically strong in the Raman spectrum, whereas the O-H stretch is characteristically weak.
Table 3: Expected Characteristic Vibrational Bands for Benzoic acid, 2-benzoyl-5-ethyl-
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) | core.ac.ukresearchgate.net |
| Aromatic Rings | C-H stretch | 3000 - 3100 | mdpi.com |
| Ethyl Group | C-H stretch (aliphatic) | 2850 - 2980 | researchgate.net |
| Carboxylic Acid | C=O stretch | ~1700 - 1720 | nist.gov |
| Benzoyl Ketone | C=O stretch | ~1660 - 1670 | nist.gov |
| Aromatic Rings | C=C stretch | 1450 - 1600 | researchgate.net |
| Carboxylic Acid | C-O stretch / O-H bend | 1200 - 1320 | docbrown.info |
| Carboxylic Acid | O-H out-of-plane bend | ~920 (broad) | docbrown.infocore.ac.uk |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Characterization
Electronic spectroscopy, particularly UV-Visible (UV-Vis) absorption, provides insights into the electronic transitions within a molecule. The chromophores in Benzoic acid, 2-benzoyl-5-ethyl- are the benzoyl and benzoic acid moieties.
The UV-Vis spectrum is expected to show strong absorptions corresponding to π→π* transitions of the conjugated aromatic system, likely appearing as intense bands below 300 nm. researchgate.net A less intense, longer-wavelength band corresponding to the n→π* transition of the benzoyl carbonyl group is also anticipated, which is characteristic of benzophenone-type molecules. The exact position and intensity of these bands can be influenced by the solvent polarity.
Benzophenone (B1666685) derivatives are known for their efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). Consequently, fluorescence (emission from S₁) is typically very weak or non-existent at room temperature in solution. Instead, these molecules often exhibit phosphorescence (emission from T₁) at low temperatures.
Table 4: Predicted Electronic Absorption Bands for Benzoic acid, 2-benzoyl-5-ethyl-
| Transition | Chromophore | Expected λmax (nm) | Relative Intensity (ε) |
| π→π | Aromatic Rings / C=O | ~250 - 280 | High |
| n→π | Benzoyl C=O | ~330 - 360 | Low |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy, such as Circular Dichroism (CD), measures the differential absorption of left and right circularly polarized light. This technique is only applicable to chiral molecules. The parent compound, Benzoic acid, 2-benzoyl-5-ethyl-, is achiral and therefore would not exhibit a CD spectrum.
However, CD spectroscopy would become an invaluable tool for the analysis of its chiral derivatives. For instance, if the molecule were to be resolved into enantiomers due to restricted rotation (atropisomerism) or if it were derivatized with a chiral auxiliary, a CD spectrum would be observed.
Studies on the related 2-benzoylbenzoic acid have shown that it can produce a strong induced circular dichroism (ICD) signal when it forms an ion-pair with a chiral amine, such as amphetamine. rsc.orgrsc.org The sign and shape of the ICD spectrum are sensitive to the conformation of the benzoylbenzoic acid moiety and the nature of the solvent. rsc.org This indicates that the benzophenone chromophore within Benzoic acid, 2-benzoyl-5-ethyl- is an excellent reporter for chirality, and CD spectroscopy would be highly sensitive to the stereochemical environment in any of its chiral forms or complexes.
Computational and Theoretical Chemistry Investigations of Benzoic Acid, 2 Benzoyl 5 Ethyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For a molecule like Benzoic acid, 2-benzoyl-5-ethyl-, DFT calculations can elucidate several key characteristics.
Electronic Structure: DFT methods, such as B3LYP with a basis set like 6-311++G, are employed to optimize the molecular geometry and calculate electronic properties. semanticscholar.org These calculations reveal bond lengths, bond angles, and dihedral angles. A crucial aspect for this molecule would be the dihedral angle between the two phenyl rings, which dictates the molecular conformation and steric hindrance. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Benzoic acid, 2-benzoyl-5-ethyl-, the oxygen atoms of the carbonyl and carboxyl groups are expected to be the most electron-rich sites, while the carboxylic proton is the most electron-poor. semanticscholar.orgresearchgate.net
Stability and Reactivity: The stability of the molecule can be assessed by analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. In substituted benzoic acids, the nature and position of substituents significantly influence these frontier orbitals and, consequently, the molecule's reactivity. semanticscholar.org For instance, the benzoyl and ethyl groups will modulate the electron density of the benzoic acid core, affecting its acidity and susceptibility to chemical reactions. Reactivity descriptors derived from conceptual DFT, such as Fukui functions, can pinpoint the specific atoms most susceptible to electrophilic or nucleophilic attack. scielo.org.za
Illustrative DFT-Calculated Properties for a Substituted Benzoic Acid
| Property | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity |
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Parameters
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate data, especially for energetic and spectroscopic properties. researchgate.net
For Benzoic acid, 2-benzoyl-5-ethyl-, ab initio calculations would be valuable for:
Energetics: Accurately determining the relative energies of different conformers, particularly concerning the rotation of the benzoyl and carboxyl groups. This is crucial for understanding the molecule's potential energy surface.
Spectroscopic Parameters: Providing precise calculations of properties like NMR shielding tensors and vibrational frequencies. ucl.ac.uknih.gov These high-accuracy calculations are essential for validating and interpreting experimental spectroscopic data. For example, comparing ab initio calculated vibrational frequencies with experimental FT-IR and Raman spectra helps in making definitive assignments for the observed vibrational modes. researchgate.netesisresearch.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ucl.ac.uk By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior in different environments, such as in solution.
For Benzoic acid, 2-benzoyl-5-ethyl-, MD simulations are particularly useful for:
Conformational Analysis: The molecule possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore these different conformations and determine their relative populations and the energy barriers for interconversion. ucl.ac.uk This is especially important for understanding the flexibility of the molecule and the orientation of its substituent groups.
Intermolecular Interactions: In condensed phases, benzoic acids are known to form strong hydrogen-bonded dimers through their carboxylic acid groups. MD simulations can model these dimerization processes and other non-covalent interactions like π-π stacking between the aromatic rings. acs.orgresearchgate.net These simulations can also characterize the interactions between the solute molecule and solvent molecules, providing insights into solvation effects and the lifetime of solute-solvent associates. mdpi.com
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies.
For a molecule like Benzoic acid, 2-benzoyl-5-ethyl-, this modeling could be applied to various potential reactions:
Esterification or Amidation: Modeling the reaction at the carboxylic acid group would involve calculating the energy profile for the nucleophilic attack, the formation of a tetrahedral intermediate, and the subsequent elimination of water.
Decarboxylation: DFT studies on benzoic acid have modeled the decarboxylation process, identifying transition state structures and calculating the associated activation energy barriers for different proposed mechanisms (e.g., oxidative, silver-catalyzed, or radical pathways). researchgate.netajgreenchem.com Similar methods could predict the feasibility of decarboxylation for the title compound.
Radical Scavenging: The potential antioxidant activity can be investigated by modeling hydrogen atom transfer (HAT) from the carboxylic acid, calculating the bond dissociation enthalpy (BDE) to assess the ease of radical formation. scielo.org.za
The characterization of the transition state—a first-order saddle point on the potential energy surface—is key to understanding the kinetics of a reaction. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. ajgreenchem.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are powerful tools for predicting spectroscopic data, which aids in the interpretation of experimental results and structure verification.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the isotropic magnetic shielding constants of nuclei in the molecule. ucl.ac.uk These shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). For complex molecules like Benzoic acid, 2-benzoyl-5-ethyl-, with overlapping signals in the aromatic region, calculated shifts can be invaluable for assigning specific resonances to individual protons and carbons. Computational studies on similar substituted benzoic acid esters have been used to understand unexpected variances between predicted and experimental chemical shifts. nih.govresearchgate.net
Vibrational Frequencies: DFT and ab initio methods can calculate the harmonic vibrational frequencies corresponding to a molecule's normal modes of vibration. researchgate.net These calculated frequencies and their corresponding intensities can be used to simulate an infrared (IR) or Raman spectrum. researchgate.net While calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity, they can be brought into good agreement by applying a scaling factor. ucl.ac.uk The analysis of the atomic displacements for each calculated mode allows for a detailed assignment of the experimental vibrational bands to specific functional group motions, such as C=O stretches, O-H bends, and phenyl ring modes. researchgate.netresearchgate.net
Quantitative Structure-Property Relationships (QSPR) for Predicting Non-Biological Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. These models are built by calculating a set of numerical descriptors that encode structural, electronic, and topological features of the molecule and then using regression analysis to link them to an experimentally measured property.
For Benzoic acid, 2-benzoyl-5-ethyl-, a QSPR approach could be used to predict various non-biological attributes:
Physicochemical Properties: Properties like boiling point, solubility, and the octanol-water partition coefficient (logP) can be predicted.
Reactivity and Affinity: QSPR models have been developed for substituted benzoic acids to predict properties like their binding constants to proteins such as bovine serum albumin (BSA), where binding affinity was correlated with electronic parameters like Hammett constants. mdpi.com
The process involves calculating a wide range of molecular descriptors for Benzoic acid, 2-benzoyl-5-ethyl-, using computational software. These descriptors can include constitutional indices, topological indices, geometrical descriptors, and quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial atomic charges). By inputting these descriptors into a previously established QSPR model for a relevant class of compounds, a prediction of the desired property can be obtained.
Chemical Transformations and Functionalization Strategies of Benzoic Acid, 2 Benzoyl 5 Ethyl
Derivatization at the Carboxyl Group (e.g., Esterification, Amidation, Acid Chloride Formation)
The carboxylic acid group is a primary site for a variety of chemical modifications, allowing for the synthesis of esters, amides, and acid chlorides. These derivatives are often key intermediates in the synthesis of more complex molecules, including pharmaceuticals and dyes. exsyncorp.com
Esterification: The reaction of 2-benzoylbenzoic acid with alcohols in the presence of an acid catalyst yields the corresponding esters. acs.org For instance, reaction with methanol (B129727) can produce methyl 2-benzoylbenzoate. nist.govnih.gov Interestingly, under certain conditions, a pseudo-ester can form initially, which then converts to the normal ester. acs.orgacs.org The choice of alcohol and reaction conditions can be tailored to produce a wide array of ester derivatives.
Amidation: Amides are readily synthesized from carboxylic acids by reaction with amines, often facilitated by a coupling agent or by first converting the carboxylic acid to a more reactive species like an acid chloride. For example, 2-benzoylbenzoic acid can be converted to its amide derivatives, which are useful as raw materials for medicines. google.comnih.gov The reaction of the corresponding acid chloride with ammonia (B1221849) gas is a reported method for producing o-benzoylbenzamides. google.com
Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). sciencemadness.orglibretexts.org The resulting 2-benzoylbenzoyl chloride is a versatile intermediate that readily reacts with various nucleophiles, including alcohols and amines, to form esters and amides, respectively. google.comacs.org
| Transformation | Reagents | Product Type | Reference |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Ester (e.g., Methyl 2-benzoylbenzoate) | acs.orgacs.org |
| Amidation | Amine, Coupling Agent or via Acid Chloride | Amide | google.comnih.gov |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) | Acid Chloride | sciencemadness.orglibretexts.org |
Modifications of the Benzoyl Moiety
The benzoyl group, with its ketone functionality and aromatic ring, offers additional sites for chemical modification.
Reduction of the Ketone
The ketone of the benzoyl group can be selectively reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). savemyexams.comlibretexts.orgchemguide.co.uk The reduction of a ketone results in the formation of a secondary alcohol. libretexts.orgsavemyexams.com It is important to note that LiAlH₄ is a much stronger reducing agent than NaBH₄ and will also reduce the carboxylic acid to a primary alcohol, whereas NaBH₄ is generally selective for the ketone in the presence of a carboxylic acid. savemyexams.comsavemyexams.com Photochemical reduction in the presence of a hydrogen donor like 2-propanol can also lead to the reduced benzhydrol derivative. acs.org
Aromatic Substitutions on the Benzoyl Ring
| Transformation | Reagents | Product Type | Reference |
|---|---|---|---|
| Ketone Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | savemyexams.comlibretexts.org |
| Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | Nitro-substituted derivative | google.com |
Transformations of the Ethyl Group
The ethyl group attached to the benzoic acid ring also presents opportunities for functionalization.
Oxidation and Reduction Reactions
The benzylic position of the ethyl group (the carbon atom attached to the aromatic ring) is particularly susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the ethyl group to a carboxylic acid. libretexts.orglibretexts.orgyoutube.comyoutube.com This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. youtube.com Shorter alkyl chains on a benzene (B151609) ring can be oxidized to a carboxyl group. ncert.nic.in Reduction of the ethyl group itself is not a common transformation under standard conditions.
Further Alkylation or Functionalization
The benzylic position of the ethyl group can be functionalized through free-radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This would introduce a bromine atom at the benzylic position, creating a reactive intermediate that can undergo subsequent nucleophilic substitution reactions to introduce a variety of other functional groups. libretexts.org
| Transformation | Reagents | Product Type | Reference |
|---|---|---|---|
| Benzylic Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid | libretexts.orglibretexts.orgyoutube.com |
| Benzylic Halogenation | N-Bromosuccinimide (NBS), light/initiator | Benzylic Bromide | libretexts.org |
Cyclization Reactions and Formation of Polycyclic Systems (e.g., Anthraquinone (B42736) Derivatives)
The intramolecular cyclization of 2-aroylbenzoic acids is a fundamental and widely utilized method for the synthesis of anthraquinone and its derivatives. In the case of Benzoic acid, 2-benzoyl-5-ethyl-, this transformation involves an intramolecular electrophilic acylation, where the carboxylic acid group reacts with the electron-rich aromatic ring of the benzoyl group, followed by dehydration to yield an anthraquinone skeleton. The presence of the ethyl group on the benzoic acid moiety leads to the formation of a substituted anthraquinone.
This cyclization is typically promoted by strong acids or dehydrating agents. The reaction mechanism involves the protonation of the carbonyl group of the carboxylic acid, which enhances its electrophilicity. The subsequent intramolecular attack by the benzoyl ring, followed by aromatization through the loss of a proton and a water molecule, results in the formation of the tricyclic anthraquinone system.
Several catalytic systems have been effectively employed for the cyclization of structurally similar 2-aroylbenzoic acids, particularly for the synthesis of 2-ethylanthraquinone (B47962) from 2-(4'-ethylbenzoyl)benzoic acid. researchgate.netresearchgate.net These methodologies are directly applicable to the cyclization of Benzoic acid, 2-benzoyl-5-ethyl-.
Catalytic Systems and Reaction Conditions:
A variety of catalysts can facilitate this intramolecular cyclization, ranging from traditional mineral acids to solid acid catalysts, the latter being a focus of green chemistry initiatives due to their reusability and reduced waste generation. researchgate.netoru.edu
Concentrated Sulfuric Acid and Oleum (B3057394): Traditionally, concentrated sulfuric acid (H₂SO₄) or oleum (a solution of sulfur trioxide in sulfuric acid) are used as both the catalyst and the solvent for this reaction. wipo.int The strong acidic environment facilitates the formation of the acylium ion intermediate, driving the cyclization forward. For instance, heating a 2-benzoylbenzoic acid derivative in fuming sulfuric acid is a common laboratory and industrial method. google.com
Solid Acid Catalysts: In an effort to develop more environmentally benign processes, heterogeneous solid acid catalysts have been investigated extensively. These catalysts offer advantages such as ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion issues. oru.eduugm.ac.id
Zeolites: Zeolites, particularly H-Beta and HY zeolites, have demonstrated high activity and selectivity in the dehydration of 2-(4'-ethylbenzoyl) benzoic acid to 2-ethylanthraquinone. researchgate.netresearchgate.netpatsnap.com These reactions are often carried out in the gas phase at elevated temperatures (e.g., 220-350 °C) and reduced pressure, which can lead to high conversion rates and product purity. google.compatsnap.com
Sulfated Metal Oxides: Solid superacids, such as sulfated zirconia (SO₄²⁻/ZrO₂), are also effective catalysts for this type of cyclization. e3s-conferences.org
The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting anthraquinone derivative. The table below summarizes typical conditions reported for the analogous synthesis of 2-ethylanthraquinone.
| Catalyst System | Precursor | Product | Reaction Conditions | Yield (%) | Reference |
| H-Beta Zeolite | 2-(4'-ethylbenzoyl) benzoic acid | 2-ethylanthraquinone | Modified with dilute HNO₃, batch reactor | 96.7 | researchgate.net |
| HY Zeolite | 2-(4-alkylbenzoyl)benzoic acid | 2-ethylanthraquinone | Fluidized bed reactor, 320 °C, 9 mmHg | >90 (conversion) | patsnap.com |
| Conc. H₂SO₄/Oleum | 2-(4'-ethylbenzoyl)benzoic acid complex | 2-ethylanthraquinone | Cyclization followed by purification | Not specified | wipo.int |
These findings indicate that Benzoic acid, 2-benzoyl-5-ethyl- can be efficiently converted to the corresponding ethyl-substituted anthraquinone derivative using established protocols. The specific position of the ethyl group on the final anthraquinone ring will be determined by the regiochemistry of the intramolecular acylation.
Supramolecular Chemistry and Non-Covalent Interactions
The molecular structure of Benzoic acid, 2-benzoyl-5-ethyl-, featuring a carboxylic acid group, two aromatic rings, and a ketone linker, provides multiple sites for engaging in non-covalent interactions. These interactions are the foundation of its supramolecular chemistry, dictating its solid-state packing, solubility, and potential for forming larger, well-ordered assemblies. While specific studies on the supramolecular chemistry of Benzoic acid, 2-benzoyl-5-ethyl- are not prevalent in the literature, its behavior can be inferred from the well-documented interactions of substituted benzoic acids and aromatic ketones. documentsdelivered.comnih.gov
Key Non-Covalent Interactions:
Hydrogen Bonding: The carboxylic acid moiety is the most prominent site for strong, directional hydrogen bonding. Like most carboxylic acids, Benzoic acid, 2-benzoyl-5-ethyl- is expected to form robust hydrogen-bonded dimers in the solid state and in non-polar solvents. nih.gov In these dimers, the carboxylic acid groups of two molecules interact in a head-to-tail fashion, creating a characteristic eight-membered ring. The presence of solvents capable of acting as hydrogen bond acceptors can disrupt this dimerization in favor of solute-solvent hydrogen bonds. ucl.ac.uk
Advanced Applications and Technological Relevance Excluding Biological/medical
Role in Advanced Materials Science
The unique molecular structure of Benzoic acid, 2-benzoyl-5-ethyl-, featuring both a carboxylic acid group and a benzophenone (B1666685) moiety, suggests potential functionalities in the realm of advanced materials. However, a comprehensive review of current scientific literature and patent databases indicates that its specific applications in this field are not yet well-documented.
Precursor in Polymer Synthesis and Modification
Components in Functional Coatings and Resins
A thorough search of existing literature did not yield specific examples or research findings where Benzoic acid, 2-benzoyl-5-ethyl- is utilized as a component in functional coatings or resins. The benzophenone portion of the molecule suggests potential for UV-curing applications, a common feature in the formulation of specialized coatings and resins. exsyncorp.com Nevertheless, specific data on its performance, compatibility, or advantages in such systems has not been published.
Use in Optoelectronic or Smart Materials Development
There is currently no available research or patented technology that describes the application of Benzoic acid, 2-benzoyl-5-ethyl- in the development of optoelectronic or smart materials. While derivatives of benzoic acid and benzophenone are explored in these areas, the specific contributions and properties of the ethyl-substituted compound have not been investigated or reported. exsyncorp.com
Catalysis and Ligand Design
The carboxylic acid group in Benzoic acid, 2-benzoyl-5-ethyl- provides a potential coordination site for metal ions, suggesting that it could function as a ligand in catalysis. However, its practical application in this domain is not established in the current body of scientific work.
Potential as a Ligand in Metal-Catalyzed Reactions
A comprehensive search of scientific databases reveals no studies in which Benzoic acid, 2-benzoyl-5-ethyl- has been synthesized or employed as a ligand for metal-catalyzed reactions. The design and synthesis of ligands are crucial for the development of new catalysts, but this particular compound has not been explored for this purpose in the available literature.
Applications in Organic Reaction Catalysis
There is no documented use of Benzoic acid, 2-benzoyl-5-ethyl- as a catalyst in organic reactions. While various organic molecules serve as organocatalysts, the catalytic activity of this specific compound has not been investigated or reported.
Precursor for Specialty Chemicals and Fine Chemicals
Benzoic acid, 2-benzoyl-5-ethyl-, and its close structural analogs, such as 2-benzoylbenzoic acid, serve as crucial intermediates in the synthesis of a variety of specialty and fine chemicals. cymitquimica.comgoogle.com The core structure of 2-benzoylbenzoic acid is a building block for more complex molecules, including dyes and chromogenic compounds used in carbonless duplicating paper and thermal marking systems. google.com
The synthesis of these types of compounds often involves Friedel-Crafts acylation reactions. For instance, the synthesis of the closely related compound 2-(4'-ethylbenzoyl) benzoic acid, an essential intermediate for producing 2-ethylanthraquinone (B47962), is achieved by reacting ethylbenzene (B125841) and phthalic anhydride (B1165640). patsnap.com The 2-ethylanthraquinone is then used in the industrial production of hydrogen peroxide. patsnap.com The general process highlights the utility of the substituted 2-benzoylbenzoic acid scaffold in industrial organic synthesis.
A representative synthesis method for a related compound, 2-(4'-ethylbenzoyl) benzoic acid, involves the following steps:
Nitrobenzene or nitromethane (B149229) is added to ethylbenzene. patsnap.com
Phthalic anhydride is then introduced to the mixture. patsnap.com
Aluminum trichloride (B1173362) is added as a catalyst, with the temperature maintained below 20°C. patsnap.com
After the reaction completes, the solution is hydrolyzed using diluted hydrochloric acid or sulfuric acid. patsnap.com
The aqueous layer is removed, and the remaining solution is subjected to steam distillation to remove ethylbenzene and nitrobenzene, yielding the final product. patsnap.com
Table 1: Synthesis Parameters for 2-(4'-ethylbenzoyl) benzoic acid
| Parameter | Value/Description |
| Reactants | Ethylbenzene, Phthalic Anhydride |
| Solvent/Additive | Nitrobenzene |
| Catalyst | Aluminum trichloride |
| Reaction Temp. | Kept below 20°C during catalyst addition |
| Hydrolysis Agent | Diluted hydrochloric acid or dilute sulfuric acid |
| Purification | Steam distillation |
Substituted 2-benzoylbenzoic acids produced through such methods can be further reacted with compounds like aniline (B41778) derivatives or heterocyclic nitrogen compounds to create valuable phthalide (B148349) color formers. google.com The versatility of this chemical structure makes it a key precursor for materials with specific optical or electronic properties.
Analytical Standards and Reference Materials in Chemical Analysis
In the field of chemical analysis, high-purity chemical compounds are essential for calibrating instruments, validating methods, and ensuring the accuracy of results. hpc-standards.comsigmaaldrich.com Benzoic acid and its derivatives are frequently used as analytical standards and reference materials for these purposes. hpc-standards.comsigmaaldrich.comcpachem.com
While specific certified reference materials for "Benzoic acid, 2-benzoyl-5-ethyl-" are not commonly documented, the parent compound, benzoic acid, is widely available as a primary standard for titrimetry, particularly for the standardization of alkaline volumetric solutions. sigmaaldrich.com Its stability, high purity (often >99.5%), and well-defined chemical properties make it an ideal reference. sigmaaldrich.comsigmaaldrich.com
Furthermore, derivatives of benzoic acid, such as ethyl benzoate, are used as analytical standards in various chromatographic techniques. sigmaaldrich.com For example, a high-performance liquid chromatography (HPLC) method was developed for the simultaneous determination of benzoyl peroxide and related compounds, including benzoic acid and ethyl benzoate, in dermatological preparations. nih.gov In such methods, a pure standard of each compound is required to create calibration curves and accurately quantify their presence in a sample. nih.gov
Table 2: Example of HPLC Method Parameters for Analysis of Benzoic Acid Derivatives
| Parameter | Value/Description |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.gov |
| Column | Octadecyl silane (B1218182) (C18) bonded to porous silica (B1680970) particles nih.gov |
| Mobile Phase | Acetonitrile-buffer (45 + 55, v/v) nih.gov |
| Flow Rate | 1.5 mL/min (Isocratic) nih.gov |
| Detection | UV at 235 nm nih.gov |
| Analytes | Benzoyl peroxide, Benzoic acid, Benzaldehyde, Ethyl benzoate, Methylparaben, Propylparaben nih.gov |
The use of Benzoic acid, 2-benzoyl-5-ethyl- as an analytical standard would follow similar principles. A highly purified version of the compound would be necessary for the accurate identification and quantification in complex mixtures, likely within industrial quality control or research settings that utilize this specific chemical.
Environmental Chemical Behavior and Degradation Studies Excluding Ecotoxicity
Pathways of Environmental Transformation and Fate
The environmental journey of a chemical compound is dictated by its inherent chemical properties and its interaction with various environmental compartments. For Benzoic acid, 2-benzoyl-5-ethyl-, its fate is likely influenced by photolytic, hydrolytic, and biological degradation processes.
Photolytic Degradation Mechanisms
Photolytic degradation, the breakdown of compounds by light, is a significant environmental transformation pathway for many aromatic compounds. Benzoic acid itself can undergo photodegradation in aqueous solutions, a process that can be enhanced by the presence of photosensitizers. nih.gov The 2-benzoylbenzoic acid structure within the target molecule contains a benzophenone (B1666685) moiety, which is a known photosensitizer. rsc.org This suggests that Benzoic acid, 2-benzoyl-5-ethyl- may have a significant potential for direct and indirect photolysis in the environment.
The absorption of UV light can excite the molecule to a higher energy state, leading to the formation of reactive species such as radicals. rsc.org The degradation process for similar aromatic acids has been shown to proceed through hydroxylation of the benzene (B151609) ring, followed by ring cleavage. The presence of the ethyl group may slightly alter the rate and products of photodegradation compared to unsubstituted benzoylbenzoic acid.
Table 1: Inferred Photodegradation Characteristics
| Parameter | Inferred Characteristic for Benzoic acid, 2-benzoyl-5-ethyl- | Basis of Inference |
|---|---|---|
| UV Absorption | Expected to absorb UV light due to aromatic rings and benzophenone moiety. | General property of aromatic compounds and benzophenones. rsc.org |
| Primary Degradation Pathway | Hydroxylation of the aromatic rings, followed by cleavage. | Known pathways for benzoic acid and related compounds. |
| Key Intermediates | Hydroxylated derivatives, simpler carboxylic acids. | Common degradation products of aromatic compounds. |
Hydrolytic Stability and Breakdown Products
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The core structure of Benzoic acid, 2-benzoyl-5-ethyl- is generally stable to hydrolysis under neutral pH conditions. The carboxylic acid group is resistant to hydrolysis, and the ether linkage in the benzoyl group is also generally stable.
However, under more extreme pH conditions (acidic or alkaline), hydrolysis could potentially occur, although likely at a slow rate. The hydrolysis of related compounds like benzoyl chloride to benzoic acid is a known reaction. youtube.com While the ketone linkage in 2-benzoylbenzoic acid is more stable, prolonged exposure to harsh environmental conditions could lead to its cleavage.
Table 2: Inferred Hydrolytic Stability
| Condition | Inferred Stability of Benzoic acid, 2-benzoyl-5-ethyl- | Potential Breakdown Products |
|---|---|---|
| Neutral pH (e.g., surface water) | Likely stable. | Minimal to no breakdown. |
| Acidic or Alkaline Conditions | Potentially slow hydrolysis over extended periods. | Phthalic acid and ethylbenzene (B125841) (under forcing conditions). |
Biodegradation Pathways in Non-Biological Systems
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process for the removal of chemicals from the environment. The biodegradation of benzoic acid is well-documented and typically proceeds via hydroxylation to form catechol, which is then subject to ring cleavage through either the ortho- or meta-pathway. oup.comresearchgate.net
The presence of substituents on the benzoic acid ring can significantly influence the rate and pathway of biodegradation. Studies on substituted benzoic acids have shown that the nature and position of the substituent are critical. iisc.ac.in For Benzoic acid, 2-benzoyl-5-ethyl-, the large benzoyl group at the 2-position and the ethyl group at the 5-position would likely make it more resistant to microbial degradation than unsubstituted benzoic acid. Microorganisms may need to first transform the side chains before ring cleavage can occur. It is possible that some microbial strains could utilize this compound as a carbon source, but the degradation rate is expected to be slower than that of simpler benzoic acids. oup.comnih.gov
Adsorption and Mobility in Environmental Compartments
The movement of a chemical through the environment is largely governed by its adsorption to soil and sediment particles. The adsorption of benzoic acid and other aromatic carboxylic acids to soil is influenced by soil properties such as organic matter content, clay content, and pH. researchgate.net
Table 3: Inferred Adsorption and Mobility Characteristics
| Environmental Compartment | Inferred Behavior of Benzoic acid, 2-benzoyl-5-ethyl- | Key Influencing Factors |
|---|---|---|
| Soil | Moderate to high adsorption, low mobility. | High organic matter content would increase adsorption. researchgate.net |
| Sediment | Likely to partition to sediment from the water column. | Hydrophobicity of the molecule. |
| Groundwater | Low potential for leaching to groundwater. | Strong adsorption to soil particles. fao.org |
Sustainable Practices in Synthesis and Waste Minimization
The principles of green chemistry aim to reduce the environmental impact of chemical manufacturing. wjpmr.com For a compound like Benzoic acid, 2-benzoyl-5-ethyl-, sustainable synthesis and waste minimization would be critical considerations.
The traditional synthesis of 2-benzoylbenzoic acid involves a Friedel-Crafts reaction between phthalic anhydride (B1165640) and benzene using a Lewis acid catalyst like aluminum chloride. chemicalbook.comexsyncorp.com This method can generate significant waste. More sustainable approaches to the synthesis of substituted benzoic acids are being developed, such as using solid acid catalysts or enzymatic processes to reduce waste and improve efficiency. wipo.intgoogle.com Continuous flow reactors are also being explored to improve safety and yield in such reactions. wipo.int
Waste minimization in the chemical industry focuses on reducing, reusing, and recycling materials. solubilityofthings.compurkh.com For the production of Benzoic acid, 2-benzoyl-5-ethyl-, this would involve:
Solvent selection and recycling: Using greener solvents and implementing solvent recovery systems. rsc.org
Catalyst recovery and reuse: Employing heterogeneous catalysts that can be easily separated and reused.
Process optimization: Maximizing the yield of the desired product to minimize the formation of by-products. purkh.com
Waste treatment: Treating any unavoidable waste streams to reduce their toxicity before discharge.
By integrating these sustainable practices, the environmental footprint associated with the production of Benzoic acid, 2-benzoyl-5-ethyl- could be significantly reduced. acs.orgyale.edu
Future Directions and Emerging Research Opportunities
Exploration of Unconventional Synthetic Pathways
The conventional synthesis of 2-benzoylbenzoic acid derivatives typically involves the Friedel-Crafts acylation of an aromatic substrate with phthalic anhydride (B1165640). prepchem.comgoogle.com For Benzoic acid, 2-benzoyl-5-ethyl-, this would traditionally involve the reaction of phthalic anhydride with ethylbenzene (B125841) in the presence of a Lewis acid catalyst like aluminum chloride. google.com Another established route involves the hydrolysis of substituted 3,3-diphenylphthalides. google.com
Future research should pivot towards more sustainable and efficient "unconventional" synthetic strategies. These could include:
Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis. For instance, research on related compounds like 2-ethylbenzoic acid has shown its use as a substrate in microbial asymmetric synthesis. chemicalbook.com Exploring enzymatic routes could offer high selectivity under mild conditions, reducing waste and energy consumption.
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to batch processes.
Novel Catalytic Systems: Moving beyond traditional Lewis acids, research could focus on developing heterogeneous or recyclable catalysts to simplify product purification and minimize waste. This could include solid acid catalysts or novel organometallic complexes that offer greater functional group tolerance and can be recovered and reused. researchgate.net
Photochemical Methods: Given the benzophenone (B1666685) moiety, exploring photochemical synthetic routes could unveil novel pathways for its formation or functionalization, potentially leading to unique derivatives not accessible through traditional thermal methods.
Development of Advanced In-situ Characterization Techniques
Understanding the behavior of Benzoic acid, 2-benzoyl-5-ethyl- during its synthesis and subsequent applications requires sophisticated analytical methods. While standard techniques like NMR and mass spectrometry are crucial for final product confirmation, future research would greatly benefit from advanced in-situ characterization.
Studies on similar substituted benzoic acids have utilized Fourier Transform Infrared (FTIR) and NMR spectroscopy, coupled with molecular simulations, to investigate self-association and speciation in solution. bohrium.comucl.ac.ukscienceopen.com Building on this, future work could focus on:
In-situ Spectroscopic Monitoring: Implementing techniques like in-situ FTIR or Raman spectroscopy during synthesis to monitor the reaction kinetics, identify transient intermediates, and optimize reaction conditions in real-time.
Process Analytical Technology (PAT): Integrating PAT tools into crystallization processes could allow for precise control over polymorph formation and crystal morphology, which are critical for the physical properties of the final product.
Advanced NMR Techniques: Employing two-dimensional NMR or specialized techniques to study the non-covalent interactions and conformational dynamics of the molecule in different solvent environments, which are influenced by its ethyl and benzoyl substituents.
These advanced methods would provide a dynamic picture of the molecule's behavior, moving beyond the static analysis of the isolated product.
Artificial Intelligence and Machine Learning in Predictive Chemistry for the Compound
Future research directions include:
Property Prediction: Training ML models, such as random forest algorithms, on datasets of known substituted benzophenones and benzoic acids to predict key properties of the target molecule. princeton.edu This could include its solubility, melting point, spectral characteristics, and potential bioactivity.
Reaction Optimization: Using AI to navigate the complex parameter space of its synthesis. princeton.edu By analyzing data from a limited number of initial experiments, ML algorithms can predict the optimal combination of catalysts, solvents, and temperatures to maximize yield and minimize by-products. chemeurope.comeurekalert.org
Inverse Design: Employing generative models to propose novel derivatives of Benzoic acid, 2-benzoyl-5-ethyl- with desired properties. By defining a target property (e.g., specific absorption wavelength or binding affinity), AI could suggest new functionalizations for synthesis and testing. researchgate.net This approach can significantly accelerate the discovery of new materials and therapeutic agents. princeton.eduresearchgate.net
Integration into Novel Chemical Systems and Processes
The structural motifs within Benzoic acid, 2-benzoyl-5-ethyl-—a benzoic acid and a benzophenone—suggest its potential for integration into a variety of advanced materials and functional systems. Research on analogous compounds provides a roadmap for these explorations.
Polymer Chemistry: 2-Benzoylbenzoic acid is known for its application as a photoinitiator in polymerization, using UV light to trigger the process. cymitquimica.com Future studies could evaluate the efficacy of the 5-ethyl substituted derivative as a novel photoinitiator, potentially offering different solubility or reactivity characteristics.
Pharmaceutical Scaffolding: Substituted benzoic acids are a cornerstone of medicinal chemistry. nih.gov For example, 2,5-substituted benzoic acids have been designed as dual inhibitors of anti-apoptotic proteins in cancer research, nih.gov and other benzoyl benzoic acid derivatives have shown potential as antimicrobial agents by inhibiting bacterial RNA polymerase. nih.gov The unique substitution pattern of Benzoic acid, 2-benzoyl-5-ethyl- makes it a candidate for screening in similar biological systems.
Advanced Materials: Derivatives of 2-benzoylbenzoic acid are intermediates in the synthesis of valuable chromogenic (color-forming) phthalide (B148349) compounds. google.com Research could explore the use of this compound as a building block for new dyes, sensors, or functional organic materials where its specific electronic and steric properties can be leveraged.
Fundamental Studies of Reactivity and Structure-Property Relationships
Key areas for fundamental study include:
Acidity and Reactivity: Quantifying the pKa value to understand how the substituents on the phenyl ring modulate the acidity of the carboxylic acid group compared to unsubstituted benzoic acid or 2-benzoylbenzoic acid.
Intermolecular Interactions: Investigating the self-association behavior of the molecule in various solvents. Studies on similar molecules show that substituents strongly influence the formation of hydrogen-bonded dimers and π-π stacking interactions, which in turn affect solubility and crystallization. bohrium.comucl.ac.uk The ethyl group, in particular, could introduce unique steric effects or CH-π interactions.
Photochemistry: A detailed study of the photochemical properties conferred by the benzophenone core. This includes determining the UV absorption spectrum, fluorescence/phosphorescence behavior, and the efficiency of intersystem crossing, which are critical for applications like photoinitiation.
Computational Modeling: Using density functional theory (DFT) and other computational methods to model the molecule's geometry, electronic structure, and vibrational spectra. bohrium.com Such studies can correlate structural features with experimental observations and predict the impact of further functionalization on its properties.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the structure of 2-benzoyl-5-ethylbenzoic acid?
- Methodological Answer :
- 1H and 13C NMR should be prioritized to identify proton environments and carbon frameworks. Use 2D techniques (COSY, HSQC) to resolve overlapping signals caused by benzoyl and ethyl substituents.
- IR spectroscopy confirms carbonyl (C=O) and carboxylic acid (O-H) functional groups.
- High-resolution mass spectrometry (HRMS) validates molecular mass and fragmentation patterns.
- Cross-reference experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to reduce ambiguity .
数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22
Q. How can solubility and stability of this compound be systematically evaluated for experimental applications?
- Methodological Answer :
- Solubility : Test in solvents of varying polarity (water, ethanol, DMSO) under controlled temperatures (25°C, 40°C) using UV-Vis spectroscopy or gravimetric analysis.
- Stability : Conduct accelerated degradation studies (e.g., exposure to light, heat, or acidic/basic conditions) monitored via HPLC.
- Use Design of Experiments (DOE) to optimize conditions (e.g., pH, solvent ratios) for stability .
彻底根治网卡网慢!极限优化你的网速!11:28
Q. What synthetic routes are effective for introducing the 5-ethyl substituent in benzoic acid derivatives?
- Methodological Answer :
- Friedel-Crafts alkylation using ethyl halides or alkenes, with Lewis acids (AlCl3) as catalysts.
- Direct functionalization via palladium-catalyzed C-H activation (e.g., using ethyl boronic acids).
- Monitor reaction progress with TLC/GC-MS and isolate intermediates for structural validation.
Advanced Research Questions
Q. How can computational modeling resolve contradictory data in published studies on the compound’s electronic properties?
- Methodological Answer :
-
Perform Density Functional Theory (DFT) calculations to map electron density distributions, HOMO-LUMO gaps, and substituent effects. Compare results with experimental UV-Vis and cyclic voltammetry data.
-
Use replicated analysis (e.g., independent simulations with varying basis sets) to verify consistency .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
-
Address contradictions by evaluating solvent effects or conformational flexibility in simulations.
Q. What strategies mitigate interference from byproducts during catalytic studies involving this compound?
- Methodological Answer :
- Employ selective quenching agents (e.g., scavenger resins) to isolate byproducts.
- Optimize reaction conditions (temperature, catalyst loading) using response surface methodology (RSM) .
- Validate purity via X-ray crystallography or synchrotron-based techniques for trace impurity detection.
Q. How do steric and electronic effects of the benzoyl and ethyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Conduct kinetic isotope effect (KIE) studies to differentiate electronic vs. steric contributions.
- Compare reaction rates with analogs (e.g., 2-benzoyl-5-methyl derivatives) under identical conditions.
- Use molecular dynamics simulations to model transition states and steric hindrance.
Data Integrity & Collaboration
Q. How can researchers ensure reproducibility of spectral data for this compound?
- Methodological Answer :
-
Adopt open-access data repositories (e.g., Zenodo) to share raw NMR/Fourier-transform data.
-
Follow ACID principles (Atomicity, Consistency, Isolation, Durability) in database management for traceable experimental records .
分布式事务解决方案-Seata最新解读【马士兵】:基础应用、配置Nacos、AT模式、源码分析,储备知识轻松解决面试中的分布式事务问题!8:01:44
马士兵教育丨两天带你MYSQL从入门到精通(200集)全套教程,肝完吊打面试官!10:41:27
-
Cross-validate findings via collaborative platforms like ResearchGate to engage domain experts .
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






